4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate
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Overview
Description
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves multiple steps. One common method includes the reaction of a precursor compound with dichloromethane and sulfuric acid, followed by separation and purification processes . The reaction conditions typically involve room temperature stirring and subsequent recrystallization from isopropanol to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and cytotoxicity.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A natural alkaloid with a similar mechanism of action as a DNA topoisomerase I inhibitor.
Irinotecan: A derivative of camptothecin used as an anticancer drug.
Uniqueness
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is unique due to its spiro structure, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(4'-ethyl-3',10'-dioxospiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-4'-yl) acetate |
InChI |
InChI=1S/C17H19NO7/c1-3-16(25-10(2)19)12-8-13-17(23-6-7-24-17)4-5-18(13)14(20)11(12)9-22-15(16)21/h8H,3-7,9H2,1-2H3 |
InChI Key |
ZHMUALLEENJUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)OC(=O)C |
Origin of Product |
United States |
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